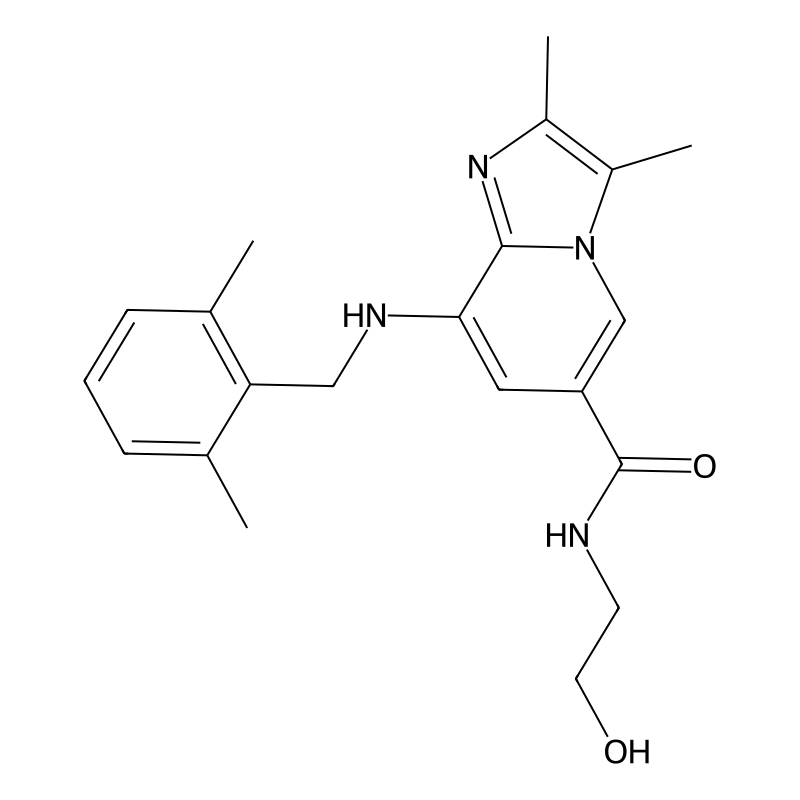Linaprazan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Eradication of Helicobacter pylori Infection
Helicobacter pylori (H. pylori) is a bacterium that colonizes the stomach lining and can contribute to peptic ulcers and stomach cancer. Standard treatment for H. pylori eradication involves a combination of antibiotics and a PPI. Studies suggest that Linaprazan, along with specific antibiotics, may be as effective as other PPIs in eliminating H. pylori infection. Source: Aliment Pharmacol Ther. 2003;18(11):1089-96: )
Prevention of Gastric Cancer
Treatment of Non-Ulcer Dyspepsia
Non-ulcer dyspepsia refers to upper abdominal pain that doesn't involve ulcers. While the cause is often unclear, some research suggests Linaprazan may be helpful in managing symptoms like heartburn and indigestion in patients with non-ulcer dyspepsia. Source: Clin Invest Med. 2002;25(1):21-6: )
Linaprazan is a novel compound classified as a potassium-competitive acid blocker (P-CAB). It specifically inhibits the H⁺, K⁺-ATPase enzyme, which plays a crucial role in gastric acid secretion. Unlike traditional proton pump inhibitors, linaprazan offers a rapid onset of action and dose-dependent effects on acid production, making it a promising candidate for treating acid-related disorders such as erosive esophagitis and gastroesophageal reflux disease. The molecular formula of linaprazan is C₂₁H₂₆N₄O₂, and it has been under investigation for its therapeutic applications in various gastrointestinal conditions .
Linaprazan undergoes several chemical transformations, primarily hydrolysis and oxidation. In its metabolic pathway, linaprazan glurate is hydrolyzed to yield linaprazan, followed by oxidation and dehydrogenation processes. These reactions are essential for understanding its pharmacokinetics and the formation of active metabolites . The compound's reactivity can be influenced by various factors, including pH levels and the presence of specific enzymes such as carboxylesterase 2 (CES2), which is primarily responsible for its hydrolysis .
Linaprazan exhibits significant biological activity as an inhibitor of the H⁺, K⁺-ATPase enzyme. Its mechanism involves competitive binding to the potassium site of the enzyme, effectively blocking acid secretion in the stomach. Studies have shown that linaprazan can achieve almost complete inhibition of gastric acid production within one hour of administration at doses ranging from 0.5 to 1.0 mg/kg . This rapid action distinguishes it from traditional proton pump inhibitors, which typically require longer durations to take effect .
The synthesis of linaprazan primarily involves several steps that include the preparation of its hydrochloride salt forms. For instance, Form 1 can be synthesized from the free base of linaprazan or via crystallization techniques using its hydrochloride salt. Various solvents such as dimethylformamide (DMF) and methanol are utilized in the crystallization process to achieve different polymorphs with distinct stability profiles . The synthesis methods are designed to optimize yield and purity while minimizing residual solvents.
Linaprazan is being developed for treating various gastrointestinal disorders characterized by excessive gastric acid secretion. Its primary applications include:
- Erosive Esophagitis: Linaprazan has shown efficacy in reducing symptoms and promoting healing in patients suffering from this condition.
- Gastroesophageal Reflux Disease: It is being investigated for its potential to provide rapid relief from reflux symptoms.
- Other Acid-Related Disorders: Ongoing studies are assessing its effectiveness in broader applications within gastroenterology .
Research on linaprazan has indicated that it interacts with specific ion channels and receptors involved in gastric acid secretion. Notably, its potency appears to be enhanced in environments where ion tightness is maintained, suggesting that the drug's effectiveness may vary based on physiological conditions within the gastric lumen . Further studies are needed to fully elucidate its interactions with other medications and potential side effects.
Linaprazan belongs to a class of drugs known as potassium-competitive acid blockers. Here are some similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Vonoprazan | Potassium-competitive acid blocker | Rapid onset, long duration of action compared to traditional proton pump inhibitors |
| Revaprazan | Potassium-competitive acid blocker | First P-CAB used clinically; quick action but not superior to existing proton pump inhibitors |
| AZD0865 | Potassium-competitive acid blocker | Similar action profile but halted due to liver toxicity concerns |
| SCH28080 | Potassium-competitive acid blocker | Demonstrates a different pKa value affecting pharmacodynamics |
Linaprazan's uniqueness lies in its rapid action and potential for improved patient outcomes compared to traditional therapies. Its development reflects an evolving understanding of gastric physiology and drug interactions within this therapeutic area .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
Other CAS
Wikipedia
Dates
2: Kahrilas PJ, Dent J, Lauritsen K, Malfertheiner P, Denison H, Franzén S, Hasselgren G. A randomized, comparative study of three doses of AZD0865 and esomeprazole for healing of reflux esophagitis. Clin Gastroenterol Hepatol. 2007 Dec;5(12):1385-91. Epub 2007 Oct 22. PubMed PMID: 17950677.
3: Gedda K, Briving C, Svensson K, Maxvall I, Andersson K. Mechanism of action of AZD0865, a K+-competitive inhibitor of gastric H+,K+-ATPase. Biochem Pharmacol. 2007 Jan 15;73(2):198-205. Epub 2006 Sep 24. PubMed PMID: 17081503.
4: Kirchhoff P, Andersson K, Socrates T, Sidani S, Kosiek O, Geibel JP. Characteristics of the K+-competitive H+,K+-ATPase inhibitor AZD0865 in isolated rat gastric glands. Am J Physiol Gastrointest Liver Physiol. 2006 Nov;291(5):G838-43. Epub 2006 Jun 22. PubMed PMID: 16798725.








